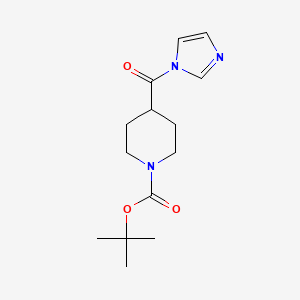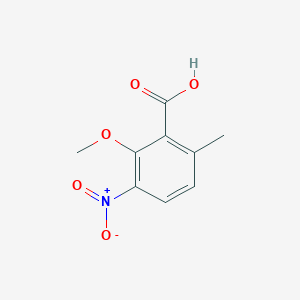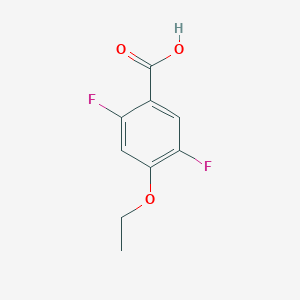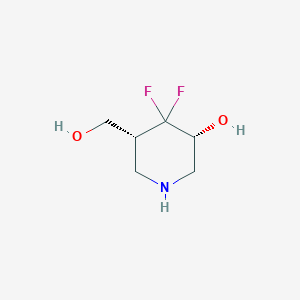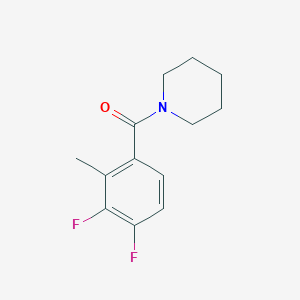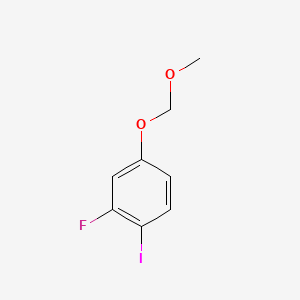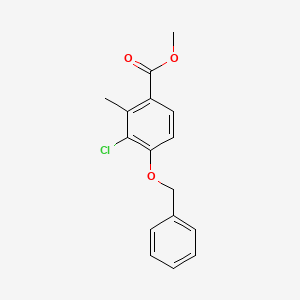
Methyl 4-(benzyloxy)-3-chloro-2-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(benzyloxy)-3-chloro-2-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group, a chlorine atom, and a methyl group attached to a benzoate core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(benzyloxy)-3-chloro-2-methylbenzoate typically involves the esterification of 4-(benzyloxy)-3-chloro-2-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form a benzoic acid derivative.
Reduction: The chlorine atom can be reduced to form a methyl group, resulting in the formation of a methylated benzoate.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products:
Oxidation: Formation of 4-(benzyloxy)-3-chloro-2-methylbenzoic acid.
Reduction: Formation of 4-(benzyloxy)-2,3-dimethylbenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
科学研究应用
Methyl 4-(benzyloxy)-3-chloro-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which Methyl 4-(benzyloxy)-3-chloro-2-methylbenzoate exerts its effects depends on the specific context of its use. In biochemical assays, it may interact with enzymes or receptors, modulating their activity. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the chlorine atom can influence the compound’s reactivity and binding affinity.
相似化合物的比较
Methyl 4-(benzyloxy)-2-methylbenzoate: Lacks the chlorine atom, resulting in different reactivity and applications.
Methyl 4-(benzyloxy)-3-methylbenzoate: The position of the methyl group is different, affecting the compound’s properties.
Methyl 4-(benzyloxy)-3-chlorobenzoate: Lacks the additional methyl group, leading to variations in chemical behavior.
Uniqueness: Methyl 4-(benzyloxy)-3-chloro-2-methylbenzoate is unique due to the specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of both a chlorine atom and a benzyloxy group allows for diverse chemical modifications and applications in various fields.
属性
分子式 |
C16H15ClO3 |
|---|---|
分子量 |
290.74 g/mol |
IUPAC 名称 |
methyl 3-chloro-2-methyl-4-phenylmethoxybenzoate |
InChI |
InChI=1S/C16H15ClO3/c1-11-13(16(18)19-2)8-9-14(15(11)17)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |
InChI 键 |
WZLYMESAQOUTAS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


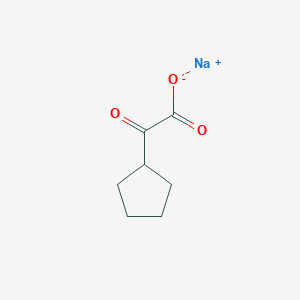
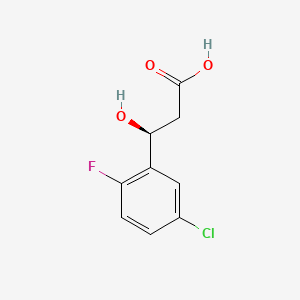

![Ethyl 5-[[3-(4-methoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]-3-methylthiophene-2-carboxylate](/img/structure/B14020870.png)


